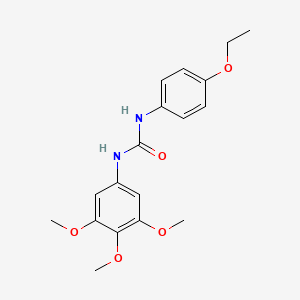
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as MBTH-N-phenylacetamide, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. The compound has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antitumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide in scientific research is its unique chemical structure and properties. The compound has been found to exhibit various biological activities, which makes it an ideal candidate for drug discovery and development. However, one of the limitations of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide. One potential future direction is the development of novel derivatives of the compound with improved solubility and biological activity. Another future direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide as a fluorescent probe for the detection of various biological molecules could be further explored.
Synthesemethoden
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction yields N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide as a white crystalline solid with a high yield. The purity of the compound can be confirmed by different analytical techniques such as NMR, IR, and Mass Spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide has been extensively used in scientific research due to its unique chemical structure and properties. It has been found to exhibit various biological activities such as antioxidant, anti-inflammatory, and antitumor properties. The compound has also been used as a fluorescent probe for the detection of various biological molecules such as proteins, amino acids, and nucleic acids.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-3-6-13(7-4-11)10-16(20)19-17-18-14-8-5-12(2)9-15(14)21-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGOYFNINARIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)
![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)
![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)




![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)